molecular formula C8H8ClN3 B2434334 1,8-Naphthyridin-2-amine hcl CAS No. 1820741-11-4

1,8-Naphthyridin-2-amine hcl

Cat. No.: B2434334
CAS No.: 1820741-11-4
M. Wt: 181.62
InChI Key: KYLSEWWPMRRGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridin-2-amine hydrochloride is a heterocyclic compound that has gained significant attention due to its diverse biological activities and photochemical properties. This compound is part of the broader class of 1,8-naphthyridines, which are known for their applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Mechanism of Action

Target of Action

1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .

Mode of Action

Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .

Biochemical Pathways

Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival

Pharmacokinetics

Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.

Result of Action

Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,8-Naphthyridin-2-amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridin-2-amine hydrochloride is unique due to its specific combination of biological activities, photochemical properties, and versatility in synthetic applications. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,8-naphthyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLSEWWPMRRGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.